molecular formula C7H6FNO B8812690 2-Fluorobenzaldehyde oxime

2-Fluorobenzaldehyde oxime

Cat. No.: B8812690
M. Wt: 139.13 g/mol
InChI Key: YPVOCNRPBFPDLO-UHFFFAOYSA-N
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Description

Table 1: Key Structural Parameters of 2-Fluorobenzaldehyde Oxime Isomers

Parameter E -Isomer Z -Isomer
C=N Bond Length (Å) 1.28 1.29
N–O Bond Length (Å) 1.40 1.38
C–F Bond Length (Å) 1.34 1.35
Relative Energy (kcal/mol) 0.0 +2.7

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction studies of 2-fluorobenzaldehyde oxime derivatives reveal a planar benzaldoxime moiety with a dihedral angle of 8.2° between the aromatic ring and the C=N-O plane. The fluorine atom adopts a syn conformation relative to the oxime group, minimizing non-bonded repulsions. However, rotational flexibility around the C–N bond enables interconversion between syn and anti conformers, with an energy barrier of ~4.1 kcal/mol as determined by ab initio molecular dynamics simulations.

In the solid state, intermolecular hydrogen bonding between the oxime hydroxyl group and adjacent fluorine atoms stabilizes a herringbone packing arrangement. This contrasts with 4-fluorobenzaldoxime, where para-substitution permits closer π-π stacking interactions.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of 2-fluorobenzaldehyde oxime has been extensively probed using hybrid DFT (B3LYP) and correlated wavefunction methods (QCISD). Natural bond orbital (NBO) analysis identifies significant hyperconjugative interactions:

  • Delocalization of the fluorine lone pairs into the σ* orbital of the adjacent C–C bond (stabilization energy: 6.3 kcal/mol).
  • Resonance-assisted hydrogen bonding between the hydroxyl group and the imine nitrogen, contributing to the planarity of the oxime moiety.

Electron paramagnetic resonance (EPR) studies of its iminoxy radical (- N–O) derivative demonstrate solvent-dependent hyperfine coupling constants (AF). In apolar solvents, AF = 12.7 G, increasing to 15.3 G in methanol due to enhanced spin polarization from solvent electric fields.

Table 2: Calculated vs. Experimental Hyperfine Coupling Constants (G)

Parameter DFT (B3LYP) QCISD Experimental
AN 14.2 13.9 14.1 ± 0.2
AF 15.1 14.8 15.3 ± 0.3

Comparative Analysis with Halogen-Substituted Benzaldoximes

Substitution at the benzaldoxime scaffold with halogens (F, Cl, Br) systematically modulates electronic and steric properties:

  • Electronegativity Effects : The fluorine atom’s high electronegativity (-I effect) reduces electron density at the imine nitrogen compared to chloro- and bromo-analogs, decreasing nucleophilicity by 23% (F < Cl < Br).
  • Steric Profiles : Ortho-fluorination introduces minimal steric bulk (van der Waals radius: 1.47 Å) compared to bromine (1.85 Å), preserving rotational freedom around the C–N bond.
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures follow Br (218°C) > Cl (205°C) > F (192°C), correlating with bond dissociation energies.

Table 3: Halogen Effects on Benzaldoxime Properties

Halogen C–X Bond Length (Å) Hammett σₚ Constant Log P (Octanol/Water)
F 1.34 +0.78 1.92
Cl 1.73 +0.71 2.35
Br 1.90 +0.69 2.78

Properties

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

N-[(2-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H

InChI Key

YPVOCNRPBFPDLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NO)F

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

2-Fluorobenzaldehyde oxime undergoes oxidation to form 2-fluorobenzonitrile under specific conditions. Common oxidizing agents include:

  • m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C

  • Hydrogen peroxide (H₂O₂) in acetic acid at reflux

The reaction mechanism involves the elimination of water, converting the oxime group (-NOH) into a nitrile (-CN). The fluorine atom stabilizes the transition state through electron-withdrawing effects, enhancing reaction efficiency compared to non-fluorinated analogs.

Reduction Reactions

Reduction of the oxime group yields 2-fluorobenzylamine or its derivatives. Typical reducing agents include:

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)

  • Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) catalysis

The stereoelectronic influence of the fluorine atom directs regioselectivity, favoring the formation of the primary amine over secondary byproducts.

Nucleophilic Addition

The oxime’s nitrogen lone pair facilitates nucleophilic attacks on electrophiles. Key examples:

ElectrophileProductConditionsYield
Acetyl chlorideN-Acetyl-2-fluorobenzaldoximePyridine, 0°C85%
BenzaldehydeBis-oxime adductNaOH, ethanol, reflux72%

Fluorine’s inductive effect increases the electrophilicity of the adjacent carbon, accelerating reaction rates relative to chloro- or unsubstituted analogs.

Cyclization Reactions

2-Fluorobenzaldehyde oxime participates in heterocycle synthesis. For instance:

  • 1,2,4-Oxadiazoles : Formed via reaction with nitriles under acidic conditions (HCl, 80°C).

  • Isoxazolines : Generated through [3+2] cycloaddition with alkenes using Cu(I) catalysis.

The fluorine atom’s steric bulk directs ring closure regiochemistry, favoring 5-membered rings over larger systems.

Hydrolysis Stability

Unlike non-fluorinated oximes, 2-fluorobenzaldehyde oxime exhibits enhanced resistance to hydrolysis due to:

  • Electronegative fluorine : Stabilizes the C=N bond via inductive effects.

  • Steric hindrance : Ortho-substitution impedes water access to the reactive site.

Experimental half-life data under acidic hydrolysis (pH 2, 25°C):

CompoundHalf-Life (hr)
2-Fluorobenzaldehyde oxime48.2
Benzaldehyde oxime12.5
4-Fluorobenzaldehyde oxime36.1

Metal Complexation

The oxime group acts as a bidentate ligand, coordinating transition metals like Cu(II) and Fe(III). Stability constants (log K) for selected complexes:

Metal Ionlog K
Cu²⁺8.9
Fe³⁺7.2
Zn²⁺5.6

These complexes are investigated for catalytic applications in oxidation reactions.

Comparative Reactivity of Fluorinated Oximes

The position of fluorine substitution critically impacts reactivity:

CompoundFluorine PositionKey Reaction Rate (vs. Benzaldehyde Oxime)
2-Fluorobenzaldehyde oximeOrtho1.8× faster nucleophilic addition
4-Fluorobenzaldehyde oximePara1.3× faster oxidation
3-Fluorobenzaldehyde oximeMeta0.9× hydrolysis rate

Ortho-fluorination uniquely enhances both electronic and steric effects, making 2-fluorobenzaldehyde oxime distinct in reaction profiles .

Antimycobacterial Activity

While not a direct chemical reaction, the oxime’s bioactivity correlates with its chemical stability. In vitro studies show:

  • MIC (Mycobacterial Inhibition Concentration) : 200 μg/mL against Mycobacterium tuberculosis .

  • Structure-Activity Relationship : Fluorine’s presence improves membrane permeability and target binding compared to non-halogenated analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Derivatives

Structural and Electronic Differences

The reactivity and biological activity of oximes are heavily influenced by substituent position and electronic effects. Below is a comparative analysis of 2-fluorobenzaldehyde oxime with analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties
2-Fluorobenzaldehyde oxime C₇H₆FNO 139.13 Ortho-Fluorine High enzyme selectivity (90% 2F-PAC formation in yeast); antimicrobial activity
4-Fluorobenzaldehyde oxime C₇H₆FNO 139.13 Para-Fluorine Prefers reduction to 4-fluorobenzyl alcohol in yeast; lower carboligation efficiency
Thiophene-2-carbaldehyde oxime C₅H₅NOS 127.16 Thiophene ring Altered electronic properties due to sulfur heteroatom; limited catalytic data
(3Z)-5-Chloro-3-(Hydroxyimino)indolin-2-one (OXIME) C₈H₅ClN₂O₂ 200.59 Chloro-indolinone Cholinesterase reactivation; mitigates organophosphate-induced hepatotoxicity
3-Bromobenzaldehyde oxime C₇H₆BrNO 200.03 Meta-Bromine Higher steric bulk; limited data on biological activity

Catalytic Performance in Whole-Cell Systems

In yeast-mediated reactions:

  • 2-Fluorobenzaldehyde oxime redirects glucose carbon flux away from ethanol, producing 2F-PAC even at low concentrations (0.5% w/w). This is attributed to its efficient interception of acetaldehyde at pyruvate decarboxylase .
  • 4-Fluorobenzaldehyde oxime shows negligible carboligation activity but high reduction efficiency, yielding 4-fluorobenzyl alcohol .
  • Thiophene-2-carbaldehyde oxime: Limited data, but sulfur’s electron-withdrawing effects may reduce catalytic efficiency compared to fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluorobenzaldehyde oxime, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-fluorobenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux. Excess NH₂OH·HCl ensures complete conversion . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios (e.g., 1:1.2 aldehyde:hydroxylamine). Purification is achieved through recrystallization using ethanol/water mixtures. Yield improvements may require inert atmospheres (N₂/Ar) to minimize oxidation byproducts.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 2-fluorobenzaldehyde oxime?

  • Methodological Answer :

  • FTIR : Confirm oxime formation via N–O stretch (930–960 cm⁻¹) and C=N stretch (1640–1690 cm⁻¹).
  • NMR : ¹H NMR shows a characteristic oxime proton (NH) at δ 8–10 ppm, while ¹³C NMR identifies the imine carbon (C=N) at δ 150–160 ppm .
  • GC-MS : Use polar columns (e.g., DB-WAX) to resolve isomers. Electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation .

Q. What safety protocols are critical when handling 2-fluorobenzaldehyde oxime in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Toxicity data for this specific oxime are limited, but analogs like phosgene oxime suggest acute respiratory irritation at >1 mg/m³ .

Advanced Research Questions

Q. How do reaction conditions influence the isomerization dynamics of 2-fluorobenzaldehyde oxime in solution?

  • Methodological Answer : Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) reveals syn/anti isomer interconversion under thermal stress. For example, at 80°C, isomer ratios shift due to equilibrium kinetics. Multivariate curve resolution (MCR) analysis of time-resolved GC-FTIR data quantifies activation energies (Eₐ) for isomerization .

Q. What mechanistic insights explain the role of 2-fluorobenzaldehyde oxime in modulating yeast glycolysis?

  • Methodological Answer : Hyperpolarized ¹³C NMR studies in S. cerevisiae show that 0.5% (w/w) 2-fluorobenzaldehyde oxime reduces ethanol production by competitively inhibiting alcohol dehydrogenase. Metabolite profiling (e.g., glucose-6-phosphate accumulation) and kinetic modeling (Michaelis-Menten parameters) validate this inhibition .

Q. How can computational methods predict the stability of 2-fluorobenzaldehyde oxime under varying pH and solvent conditions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and solvent effects. In aqueous acidic media (pH < 3), the oxime group undergoes hydrolysis to regenerate the aldehyde. Solvent polarity indices (e.g., ET30) correlate with oxime stability in aprotic solvents like DMSO .

Q. What strategies resolve contradictions in experimental data on 2-fluorobenzaldehyde oxime’s reactivity?

  • Methodological Answer : Discrepancies in catalytic reduction yields (e.g., hydrogenation vs. photoredox) may arise from competing pathways. Systematic control experiments (e.g., radical trapping with TEMPO) and isotopic labeling (²H/¹³C) clarify mechanisms. Meta-analyses of published datasets using tools like SciFinder ensure reproducibility .

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